4-tert-Butyl hydrogen L-aspartate

Description

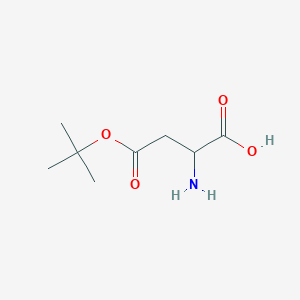

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS: 3057-74-7) is a chiral aspartic acid derivative where the γ-carboxylic acid group is esterified with a tert-butoxy (OtBu) moiety. Its molecular formula is $ \text{C}8\text{H}{15}\text{NO}_5 $, and it is widely used as a protected intermediate in peptide synthesis due to the stability of the tert-butyl group under acidic and basic conditions . Key physicochemical properties include:

- Molecular weight: 189.21 g/mol

- Density: 1.162 g/cm³

- Melting point: 220°C (decomposition)

- Solubility: Freely soluble in polar solvents like methanol and DCM .

Properties

IUPAC Name |

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWMFBYWXMXRPD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184656 | |

| Record name | 4-tert-Butyl hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3057-74-7 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3057-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid 4-tert-butyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9KMG9QTL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stepwise Protection of L-Aspartic Acid

Step 1: Amino Group Protection

L-Aspartic acid undergoes protection of its α-amino group using benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) groups. For instance, Boc protection is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate in a basic aqueous medium (pH 8–9) at 0–5°C. This step ensures the amino group remains inert during subsequent esterification.

Step 2: γ-Carboxyl Esterification

The γ-carboxyl group is esterified with tert-butanol under acid catalysis. A common approach involves dissolving Boc-protected L-aspartic acid in anhydrous dichloromethane, adding tert-butanol and a catalytic amount of sulfuric acid, and refluxing at 40°C for 12–18 hours. The tert-butyl ester forms selectively due to the steric hindrance of the Boc group at the α-position.

Step 3: Deprotection of the α-Amino Group

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2–4 hours, yielding the free α-amino group. The final product is isolated via rotary evaporation and recrystallized from ethyl acetate/hexane mixtures.

Alternative Route: Direct tert-Butyl Ester Formation

In cases where amino group protection is unnecessary, L-aspartic acid reacts directly with tert-butanol under Mitsunobu conditions. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate esterification at 0°C, achieving 70–80% yield within 6 hours. This one-pot method simplifies the synthesis but requires stringent moisture control.

Industrial-Scale Production

Industrial manufacturing prioritizes cost efficiency, scalability, and minimal waste. Continuous flow reactors have replaced batch processes for large-scale synthesis, offering improved heat transfer and reaction homogeneity.

Continuous Flow Esterification

A representative protocol involves:

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has emerged as a sustainable alternative. L-Aspartic acid and tert-butanol are milled with catalytic p-toluenesulfonic acid at 30 Hz for 2 hours, achieving 78% yield. This method eliminates volatile organic solvents and reduces energy consumption.

Purification and Characterization

Crude products are purified via:

-

Recrystallization : Ethyl acetate/hexane (1:3) yields needle-shaped crystals with >99% purity.

-

Chromatography : Silica gel column chromatography (ethyl acetate/methanol 9:1) resolves diastereomeric impurities.

Key Analytical Data :

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–144°C | Differential Scanning Calorimetry |

| Optical Rotation ([α]D²⁵) | +12.5° (c = 1, H₂O) | Polarimetry |

| Purity | ≥99% (HPLC) | Reverse-Phase HPLC |

Challenges and Optimization

Stereochemical Integrity

Racemization at the α-carbon during esterification is mitigated by:

Yield Enhancement

-

Microwave-Assisted Synthesis : Irradiation at 100°C for 20 minutes boosts yields to 88% by accelerating reaction kinetics.

-

Catalyst Recycling : Immobilized sulfonic acid catalysts (e.g., SiO₂-SO₃H) enable five reuse cycles without activity loss.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Stepwise Protection | 75 | 99 | 24 h | High |

| Mitsunobu Esterification | 80 | 95 | 6 h | Moderate |

| Continuous Flow | 85 | 99 | 2 h | Very High |

| Mechanochemical | 78 | 97 | 2 h | Moderate |

Chemical Reactions Analysis

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the ester group, leading to different products.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Significance

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is recognized as a metabolite in various organisms, including Escherichia coli and plants such as Pisum sativum and Euglena gracilis. It serves as a precursor in the biosynthesis of amino acids and other nitrogen-containing compounds, influencing metabolic pathways that are essential for growth and development.

Pharmaceutical Development

The compound has garnered attention in drug design due to its structural properties that allow for modifications leading to novel therapeutic agents. It has been explored for:

- Antimicrobial Agents : Research indicates that derivatives of L-aspartate 4-semialdehyde can exhibit antibacterial properties, making them potential candidates for antibiotic development.

- Cancer Treatment : Its role in amino acid metabolism suggests potential applications in targeting cancer cell metabolism, where altered amino acid profiles are common.

Agricultural Biotechnology

In agriculture, (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is being investigated for:

- Plant Growth Promotion : As a metabolite associated with plant growth-promoting rhizobacteria (PGPR), it may enhance nutrient uptake and stress resistance in crops.

- Biofertilizers : Its application in formulating biofertilizers could improve soil health and plant productivity by fostering beneficial microbial communities.

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

- Metabolic Pathway Analysis : Used to trace metabolic pathways involving amino acids and their derivatives, providing insights into cellular functions and interactions.

- Protein Engineering : It can be utilized in the synthesis of non-canonical amino acids (ncAAs), expanding the toolkit for protein engineering and synthetic biology.

Case Study 1: Antimicrobial Activity

Mechanism of Action

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid increases membrane conductance of mammalian neurons by voltage-dependent means, causing depolarization and nerve impulses that travel to key areas of the central nervous system . This mechanism is similar to that of L-Aspartic acid, which is known to influence neurotransmission and neuronal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl ester group distinguishes this compound from other aspartic acid derivatives. Below is a comparison with analogs:

Table 2: Comparative Physicochemical Data

Key Findings:

Anti-Fibrotic Activity : Compound 23a demonstrated superior anti-liver fibrosis activity compared to the tert-butyl derivative, attributed to its hydrophilic pyran group enhancing bioavailability .

Metabolic Stability : The tert-butyl group in the target compound improves resistance to enzymatic hydrolysis, making it advantageous for prolonged drug release .

Chiral Specificity : The (R)-2-benzyl analog () showed reduced reactivity in peptide coupling due to steric hindrance from the benzyl group .

Biological Activity

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as a derivative of L-Aspartic acid, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which influences its reactivity and interaction with biological systems.

The compound has the molecular formula and is classified as a colorless solid that is sparingly soluble in water. Its synthesis typically involves several steps starting from L-Aspartic acid, including dehydration, alcoholysis, ester exchange, and hydrolysis.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO4 |

| Molecular Weight | 189.24 g/mol |

| Solubility | Sparingly soluble in water |

| IUPAC Name | (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Research indicates that (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid plays a role in the biosynthesis of amino acids and may influence metabolic pathways within the human body. It acts as a precursor in the synthesis of other biologically relevant compounds, which can impact various physiological processes.

Medicinal Applications

The compound has been investigated for its potential use in developing highly selective thrombin inhibitors, which are crucial for anticoagulant therapies. Such inhibitors are significant in preventing thrombus formation and managing conditions such as deep vein thrombosis and pulmonary embolism.

Case Studies

- Thrombin Inhibition : A study highlighted the efficacy of derivatives of this compound in inhibiting thrombin activity. The modifications to the structure enhanced selectivity and potency against thrombin over other serine proteases.

- Anti-inflammatory Activity : Another research effort focused on related compounds derived from 4-oxobutanoic acids, demonstrating notable anti-inflammatory effects in vitro. These findings suggest a potential therapeutic application for inflammatory diseases .

- Peptide Synthesis : The compound is utilized as a protected form of L-Aspartic acid in peptide synthesis processes, allowing for the creation of complex peptides with specific biological activities.

Comparative Analysis

The following table summarizes key findings related to the biological activity of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid compared to other related compounds:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.